2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene
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Overview
Description
2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene: is a complex organic compound that belongs to the class of benzoxanthenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetic acid. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may employ more robust catalysts and solvents to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene
- 2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[c]xanthene
- 2-Phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[d]xanthene
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
61201-67-0 |
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Molecular Formula |
C23H22O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-phenyl-7,8,9,10,12,12a-hexahydro-1H-benzo[b]xanthene |
InChI |
InChI=1S/C23H22O/c1-2-6-16(7-3-1)19-10-11-22-20(13-19)14-21-12-17-8-4-5-9-18(17)15-23(21)24-22/h1-3,6-7,10-12,15,20H,4-5,8-9,13-14H2 |
InChI Key |
DOOSWCDHSIDYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(CC4CC(=CC=C4O3)C5=CC=CC=C5)C=C2C1 |
Origin of Product |
United States |
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